molecular formula C21H26N2O3 B12469139 3,5-di-tert-butyl-N-(4-nitrophenyl)benzamide

3,5-di-tert-butyl-N-(4-nitrophenyl)benzamide

Cat. No.: B12469139
M. Wt: 354.4 g/mol
InChI Key: DCPPYIMPHSNDTD-UHFFFAOYSA-N
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Description

3,5-di-tert-butyl-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C17H18N2O3 It is characterized by the presence of tert-butyl groups at the 3 and 5 positions of the benzene ring, and a nitrophenyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di-tert-butyl-N-(4-nitrophenyl)benzamide typically involves the reaction of 3,5-di-tert-butylbenzoic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-di-tert-butyl-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Reduction: 3,5-di-tert-butyl-N-(4-aminophenyl)benzamide.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

    Substitution: Halogenated or other substituted derivatives of the original compound.

Scientific Research Applications

3,5-di-tert-butyl-N-(4-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-di-tert-butyl-N-(4-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-di-tert-butyl-4-hydroxybenzoic acid: Known for its antioxidant properties.

    3,5-di-tert-butylcatechol: Used as a polymerization inhibitor and antioxidant.

    3,5-di-tert-butyl-4-hydroxyanisole: Employed as a food additive and antioxidant

Uniqueness

3,5-di-tert-butyl-N-(4-nitrophenyl)benzamide is unique due to the presence of both tert-butyl and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

3,5-ditert-butyl-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C21H26N2O3/c1-20(2,3)15-11-14(12-16(13-15)21(4,5)6)19(24)22-17-7-9-18(10-8-17)23(25)26/h7-13H,1-6H3,(H,22,24)

InChI Key

DCPPYIMPHSNDTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(C)(C)C

Origin of Product

United States

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